5-(3-chlorophenyl)-N-(3,4-dichlorophenyl)triazolidine-4-carboxamide
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Overview
Description
5-(3-chlorophenyl)-N-(3,4-dichlorophenyl)triazolidine-4-carboxamide is a synthetic organic compound that belongs to the class of triazolidine derivatives This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-N-(3,4-dichlorophenyl)triazolidine-4-carboxamide typically involves the reaction of 3-chlorophenyl isocyanate with 3,4-dichlorophenyl hydrazine in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting triazolidine-4-carboxamide can be purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-N-(3,4-dichlorophenyl)triazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer chlorine atoms or altered functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atoms.
Scientific Research Applications
5-(3-chlorophenyl)-N-(3,4-dichlorophenyl)triazolidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-N-(3,4-dichlorophenyl)triazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorophenyl)-N-(4-chlorophenyl)triazolidine-4-carboxamide
- 5-(4-chlorophenyl)-N-(3,4-dichlorophenyl)triazolidine-4-carboxamide
- 5-(3,4-dichlorophenyl)-N-(3,4-dichlorophenyl)triazolidine-4-carboxamide
Uniqueness
5-(3-chlorophenyl)-N-(3,4-dichlorophenyl)triazolidine-4-carboxamide is unique due to the specific arrangement of chlorinated phenyl groups and the triazolidine ring
Properties
IUPAC Name |
5-(3-chlorophenyl)-N-(3,4-dichlorophenyl)triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N4O/c16-9-3-1-2-8(6-9)13-14(21-22-20-13)15(23)19-10-4-5-11(17)12(18)7-10/h1-7,13-14,20-22H,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVZLHUHMPNMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(NNN2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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